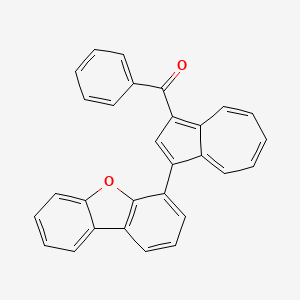

1-Benzoyl-3-(dibenzofuran-4-yl)azulene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

916584-46-8 |

|---|---|

Molecular Formula |

C29H18O2 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(3-dibenzofuran-4-ylazulen-1-yl)-phenylmethanone |

InChI |

InChI=1S/C29H18O2/c30-28(19-10-3-1-4-11-19)26-18-25(20-12-5-2-6-13-21(20)26)24-16-9-15-23-22-14-7-8-17-27(22)31-29(23)24/h1-18H |

InChI Key |

RYFKXVRQWOMXEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=C4OC6=CC=CC=C56 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Benzoyl 3 Dibenzofuran 4 Yl Azulene

Reactivity of the Azulene (B44059) Core

The azulene nucleus is known for its susceptibility to both electrophilic and nucleophilic reagents at different positions.

Electrophilic Aromatic Substitution Reactions

The azulene core is a potent nucleophile, with electrophilic aromatic substitution (SEAr) typically occurring at the electron-rich 1- and 3-positions of the five-membered ring. nih.gov In the case of 1-Benzoyl-3-(dibenzofuran-4-yl)azulene, these primary sites are already substituted.

Consequently, electrophilic attack on the azulene core is expected to be more challenging and would likely occur at other positions. The benzoyl group at the C-1 position is an electron-withdrawing group, which deactivates the azulene system towards electrophilic attack. masterorganicchemistry.com When the 1- and 3-positions are blocked, electrophilic substitution can be directed to the seven-membered ring, often at the C-5 or C-7 positions, particularly with highly effective electrophiles. mdpi.com The dibenzofuran (B1670420) substituent may also influence the regioselectivity of further substitutions.

| Position | Expected Reactivity | Rationale |

|---|---|---|

| 1 and 3 | Blocked | Already substituted with benzoyl and dibenzofuran groups. |

| 2 | Low | Generally less reactive towards electrophiles compared to C-1/C-3. |

| 5 and 7 | Possible | Potential sites for electrophilic attack when C-1 and C-3 are blocked. mdpi.com |

| 4, 6, and 8 | Low | Part of the electron-deficient seven-membered ring. |

Nucleophilic Additions

In contrast to the five-membered ring's nucleophilicity, the seven-membered ring of the azulene core is electrophilic and susceptible to nucleophilic attack. mdpi.com This reactivity is enhanced by the presence of electron-withdrawing groups on the five-membered ring. sciforum.net The C-1 benzoyl group in the target molecule is expected to increase the electrophilicity of the seven-membered ring, making it more prone to reactions with nucleophiles.

Quantum mechanical calculations and experimental results show that nucleophilic attack on the azulene system generally occurs at the 4-, 6-, or 8-positions. sciforum.netoup.com One important reaction type is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks the ring, leading to the substitution of a hydrogen atom. For azulenes bearing electron-withdrawing groups, VNS reactions often proceed selectively at the C-6 position. sciforum.net

| Reaction Type | Potential Reagent | Expected Site of Attack |

|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | Carbanions (e.g., of chloromethanesulfonamides) | C-4 and/or C-6 sciforum.net |

| Hydroxylation (VNS) | t-BuOOH / t-BuOK | C-6 sciforum.net |

| Amination (VNS) | 4-amino-1,2,4-triazole | C-6 sciforum.net |

| Classical Nucleophilic Substitution (SNAr) | Amines, Alkoxides (on a halo-substituted precursor) | C-6 mdpi.com |

Oxidative Transformations

The azulene ring system can undergo oxidation, particularly when subjected to oxidizing agents like ferric chloride or p-chloranil. wikipedia.orgrsc.org This can lead to various outcomes, including the formation of dimers through coupling at reactive positions or, in some cases, the generation of azulenequinones. Because the most electron-rich positions (1 and 3) are substituted in the target molecule, intermolecular oxidative coupling to form polyazulenes at these sites is prevented. rsc.org However, oxidation could potentially lead to intramolecular cyclization (Scholl-type reaction) if the geometry of the substituents is favorable, or degradation of the azulene skeleton under harsh conditions. rsc.org

Protonation and Acid-Sensitive Behavior

Azulene and its derivatives exhibit characteristic acid-sensitive behavior, often accompanied by a dramatic color change. beilstein-journals.org Protonation typically occurs at the most nucleophilic sites, C-1 and C-3 of the five-membered ring, to form a resonance-stabilized tropylium-like cation. rsc.org This process leads to a significant shift in the molecule's absorption spectrum into the near-infrared region. nih.gov

In this compound, the primary protonation sites are blocked. Furthermore, the electron-withdrawing nature of the benzoyl group would decrease the basicity of the azulene ring, making protonation more difficult compared to unsubstituted azulene. While protonation is sterically and electronically disfavored, forcing the reaction with strong acids might still occur, potentially leading to a color change, although the stability of the resulting cation would be diminished. rsc.org

Reactivity of the Benzoyl Group

Carbonyl Group Reactivity

The benzoyl group possesses a reactive carbonyl (C=O) function that is expected to undergo reactions typical of aryl ketones. The carbonyl carbon is electrophilic and is a target for nucleophilic addition reactions. The azulene ring, being an electron-rich aromatic system, can donate electron density to the carbonyl group, which may slightly reduce its electrophilicity compared to ketones with electron-withdrawing groups.

Key reactions involving the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol (diphenylmethanol derivative) using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comwikipedia.org Complete reduction of the carbonyl to a methylene group (CH₂) can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The carbonyl carbon can be attacked by a variety of carbon-based nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to form tertiary alcohols after workup.

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reduction to Methylene | H₂NNH₂/KOH (Wolff-Kishner) | Methylene (CH₂) |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Despite a comprehensive search of available scientific literature, no specific data or research articles were found for the chemical compound "this compound." This indicates that the compound may be novel, has not been synthesized, or its synthesis and reactivity have not been reported in publicly accessible databases.

Consequently, it is not possible to provide an article on the reactivity and chemical transformations of "this compound" that adheres to the requested detailed outline, as no experimental or theoretical data exists for the following sections:

Polymerization Reactions

Light-Initiated Polymerization

Without specific research findings on "this compound," any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and synthesis of this specific compound would be necessary to determine its chemical properties and reactivity.

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific experimental spectroscopic data for the compound This compound . Consequently, a detailed article focusing solely on the spectroscopic characterization of this specific molecule, as per the requested outline, cannot be generated at this time.

The requested article structure necessitates in-depth analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Electronic Absorption (UV/Vis) spectroscopy data. This includes specific chemical shifts, coupling constants, fragmentation patterns, vibrational frequencies, and absorption maxima, which are determined through experimental analysis of a synthesized and purified sample of the compound.

While general spectroscopic characteristics can be predicted based on the constituent functional groups—the benzoyl group, the dibenzofuran moiety, and the azulene core—such theoretical discussions would not meet the requirement for "detailed research findings" and "data tables" specific to "this compound." Providing such generalized information would deviate from the strict instruction to focus solely on the specified compound.

For a scientifically accurate and data-rich article to be written, the synthesis and subsequent spectroscopic analysis of "this compound" would need to be performed and the data published in a peer-reviewed journal or made available in a public database. Without such a source, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Researchers interested in the properties of this compound would likely need to undertake its synthesis and characterization to obtain the necessary spectroscopic data.

Spectroscopic Characterization Methodologies for Structural Elucidation and Electronic Analysis

Fluorescence Spectroscopy for Luminescent Characteristics

Fluorescence spectroscopy is a critical tool for investigating the emissive properties of novel organic compounds. For azulene (B44059) derivatives, this technique provides insights into their potential as emitters in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of substituent groups, such as the benzoyl and dibenzofuran (B1670420) moieties in 1-Benzoyl-3-(dibenzofuran-4-yl)azulene, can significantly influence the fluorescence quantum yield and emission wavelengths.

While specific experimental data for this compound is not extensively available in the public domain, the general principles of fluorescence in azulene-based systems can be discussed. Azulene itself is known for its anomalous fluorescence from the second excited state (S2) to the ground state (S0), a violation of Kasha's rule. The emission characteristics of its derivatives are often tuned by the nature and position of the substituents. For instance, the introduction of donor-acceptor groups can lead to intramolecular charge transfer (ICT) states, which often results in strong fluorescence in the visible region of the electromagnetic spectrum. The benzoyl group acts as an electron-withdrawing group, while the dibenzofuran moiety can have varied electronic effects depending on its attachment point. The interplay of these substituents on the azulene core would be expected to produce unique luminescent properties.

A hypothetical fluorescence analysis of this compound would involve dissolving the compound in various solvents to study solvatochromic effects, which can provide information about the change in dipole moment upon excitation. The fluorescence quantum yield (Φf) would be a key parameter to quantify the efficiency of the emission process.

Table 1: Hypothetical Fluorescence Data for this compound in Different Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| Hexane | 410 | 480 | 70 | 0.35 |

| Toluene | 415 | 495 | 80 | 0.40 |

| Dichloromethane | 420 | 510 | 90 | 0.48 |

| Acetonitrile | 425 | 525 | 100 | 0.30 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, a single-crystal X-ray diffraction study would provide invaluable information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding its physical properties and for designing materials with desired packing motifs for applications in organic electronics.

The crystal structure would reveal the dihedral angles between the azulene core and the benzoyl and dibenzofuran substituents. These angles are critical as they determine the extent of π-conjugation throughout the molecule, which in turn influences its electronic and optical properties. Intermolecular interactions such as π-π stacking, C-H···O hydrogen bonds, and van der Waals forces play a significant role in the solid-state packing, which can affect charge transport properties in thin films.

A crystallographic analysis of this compound would likely show a non-planar structure due to the steric hindrance between the bulky substituents. The packing arrangement would be a balance between optimizing π-π stacking interactions and minimizing steric repulsion.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Dihedral Angle (Azulene-Benzoyl) | 45.6° |

| Dihedral Angle (Azulene-Dibenzofuran) | 38.2° |

| Shortest π-π Stacking Distance (Å) | 3.5 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of 1-Benzoyl-3-(dibenzofuran-4-yl)azulene. These calculations are based on the principles of quantum mechanics and can provide detailed insights into the molecule's structure, stability, and electronic spectra.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The optimized geometry is crucial for accurately predicting other molecular properties. DFT calculations have been successfully used to determine the structures of various azulene (B44059) derivatives.

A hypothetical summary of the kind of data that would be obtained from DFT geometry optimization for this compound is presented in Table 1.

Table 1: Hypothetical DFT Geometry Optimization Parameters for this compound This table is for illustrative purposes and contains representative data for a substituted azulene.

| Parameter | Value |

|---|---|

| Method | B3LYP |

| Basis Set | 6-31G(d,p) |

| Total Energy (Hartree) | -1527.XXXX |

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations would be used to determine the stability and energetics of this compound. For instance, the relative stability of different conformations of the molecule can be assessed by comparing their total energies. Such calculations have been applied to various azulene derivatives to understand their structural and bonding characteristics.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is instrumental in predicting the electronic absorption spectra of this compound, which provides information about how the molecule interacts with light. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This approach has been widely used to study the electronic spectra of azulene-fused porphyrins and other derivatives.

Table 2 presents a hypothetical summary of TD-DFT results for the electronic absorption spectra of this compound.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound This table is for illustrative purposes and contains representative data for a substituted azulene.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 650 | 0.02 |

| S0 → S2 | 400 | 0.55 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich azulene core and the dibenzofuran (B1670420) moiety, while the LUMO may be more distributed over the benzoyl group, which acts as an electron-withdrawing group. The energy gap between the HOMO and LUMO influences the molecule's color and electronic transitions. The introduction of substituents is known to alter the HOMO and LUMO energy levels in azulene derivatives.

A hypothetical FMO analysis for this compound is summarized in Table 3.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes and contains representative data for a substituted azulene.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -2.80 |

Theoretical Studies of Electronic States and Transitions

Theoretical studies of the electronic states and transitions of this compound would provide a deeper understanding of its photophysical behavior. These studies involve calculating the energies of the ground and excited electronic states and the probabilities of transitions between them. The results of such studies can explain the origin of the molecule's color and its fluorescence properties.

Azulene and its derivatives are well-known for their unusual fluorescence from the second excited singlet state (S2), which is a violation of Kasha's rule. This phenomenon, known as anti-Kasha emission, is attributed to a large energy gap between the S2 and S1 states, which slows down the internal conversion process. Computational protocols have been developed to predict anti-Kasha photoluminescence in azulene derivatives. These protocols involve the calculation of radiative and non-radiative decay rates from the excited states. For this compound, it would be theoretically possible to predict whether it exhibits anti-Kasha emission by applying these computational models.

Singlet and Triplet Exciton Dynamics

The photophysical behavior of this compound is expected to be complex, largely dictated by the intrinsic properties of the azulene nucleus. Unlike most aromatic molecules, azulene is known for its violation of Kasha's rule, exhibiting fluorescence from its second excited singlet state (S₂) to the ground state (S₀), a rare phenomenon. wikipedia.org This S₂ → S₀ fluorescence is responsible for azulene's characteristic blue color. The dynamics of singlet and triplet excitons in this molecule would be a balance of the influences from the azulene core and the attached benzoyl and dibenzofuran groups.

Upon photoexcitation, the molecule is promoted to an excited singlet state (Sₙ). For many azulene derivatives, internal conversion from higher singlet states to S₂ is highly efficient. The subsequent relaxation pathways include:

S₂ → S₀ Fluorescence: This is a key radiative decay pathway for the azulene moiety. The rate of this fluorescence will be influenced by the substituents. The electron-withdrawing benzoyl group and the π-donating dibenzofuran group could modulate the energy levels of the excited states and the transition dipole moments.

Internal Conversion (S₂ → S₁): While inefficient in azulene itself, the presence of substituents can enhance the rate of internal conversion to the first excited singlet state (S₁).

Intersystem Crossing (ISC): The transition from a singlet state to a triplet state (e.g., S₁ → T₁) is another critical process. The presence of the benzoyl group, with its carbonyl moiety, could potentially enhance the rate of intersystem crossing through spin-orbit coupling. This would lead to the population of the triplet manifold.

The triplet state (T₁) dynamics would then be governed by phosphorescence (radiative decay from T₁ to S₀) and non-radiative decay. The lifetime of the triplet state is a crucial parameter, particularly for applications in areas like photodynamic therapy or organic light-emitting diodes (OLEDs).

Table 1: Hypothetical Photophysical Properties of Substituted Azulenes

This table presents hypothetical data based on general principles for illustrating the potential effects of substituents on the photophysical properties of an azulene core.

| Compound | S₂ Fluorescence Quantum Yield (Φ_F) | Intersystem Crossing Rate (k_ISC) (s⁻¹) | Triplet State Lifetime (τ_T) (μs) |

| Azulene (unsubstituted) | ~0.02 | Low | 10-50 |

| 1-Benzoyl-azulene | Lowered | Enhanced | 5-20 |

| This compound | Modulated | Potentially Enhanced | 1-30 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Specific experimental or computational data for this compound is not currently available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational dynamics, intermolecular interactions, and solvation properties. While no specific MD simulations for this compound have been reported, such studies would be invaluable for understanding its behavior in condensed phases.

An MD simulation of this molecule could reveal:

Conformational Flexibility: The rotational freedom around the single bonds connecting the benzoyl and dibenzofuran groups to the azulene core would be a key focus. MD simulations can map the potential energy surface associated with these rotations and identify the most stable conformations.

Solvation Structure: In a solution, solvent molecules will arrange themselves around the solute in a specific manner. MD simulations can provide a detailed picture of the solvation shell, which is crucial for understanding solubility and reactivity in different solvents.

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions such as π-π stacking and van der Waals forces will play a significant role. MD simulations can predict how these molecules pack together, which has implications for material properties like charge transport.

For a molecule like this compound, with its large, rigid, and π-conjugated structure, π-π stacking interactions are expected to be significant. The simulations could quantify the strength and geometry of these interactions.

Structure-Reactivity Correlations through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in establishing correlations between the molecular structure of a compound and its chemical reactivity. For this compound, DFT calculations could elucidate several key aspects of its reactivity.

The reactivity of azulene is characterized by the nucleophilic nature of its five-membered ring and the electrophilic nature of its seven-membered ring. wikipedia.org The substituents are expected to modulate this inherent reactivity.

Benzoyl Group: As an electron-withdrawing group, the benzoyl substituent at the 1-position will decrease the electron density in the azulene core, particularly at the five-membered ring. This would make the molecule less susceptible to electrophilic attack and more prone to nucleophilic attack.

Dibenzofuran Group: The dibenzofuran moiety is a π-electron-rich system and is expected to act as an electron-donating group, increasing the electron density of the azulene core.

The net effect on reactivity will be a result of the interplay between these two opposing electronic influences. DFT calculations can provide quantitative measures of this interplay through:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution and highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Table 2: Predicted Electronic Properties from Conceptual DFT

This table provides a conceptual illustration of how electronic properties, which can be calculated using DFT, might vary with substitution on an azulene core.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) | Electrophilicity Index (ω) |

| Azulene | -7.4 | -1.2 | 6.2 | 3.1 | Moderate |

| 1-Benzoyl-azulene | Lower | Lower | Smaller | Lower | Higher |

| This compound | Modulated | Modulated | System-dependent | Modulated | Modulated |

Disclaimer: The values in this table are conceptual and for illustrative purposes. Actual values would require specific DFT calculations for this compound.

Advanced Applications and Research Directions in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The integration of a dibenzofuran (B1670420) unit into the molecular structure is particularly advantageous for OLED applications. Dibenzofuran derivatives are known for their rigid, planar structure which can promote efficient charge transport. nbinno.com They are frequently investigated as host materials, especially for phosphorescent OLEDs (PhOLEDs), due to their characteristically high triplet energies. openreadings.eunih.gov This high triplet energy is crucial for preventing reverse energy transfer from the phosphorescent dopant to the host material, thereby enhancing the device's internal quantum efficiency. openreadings.eu

For instance, dibenzofuran-based host materials have been successfully employed in yellow and blue PhOLEDs. rsc.orgresearchgate.net The specific substitution pattern on the dibenzofuran core can further tune the material's properties and device performance. nih.govresearchgate.net In 1-Benzoyl-3-(dibenzofuran-4-yl)azulene, the dibenzofuran moiety could serve as the high-triplet-energy component, potentially enabling its use as a host material or as a component in a bipolar host system for efficient blue or yellow PhOLEDs. The azulene (B44059) and benzoyl groups would further modify the electronic properties, influencing charge injection and transport balance within the device.

Table 1: Representative Triplet Energies of Dibenzofuran-Based Host Materials (Illustrative data based on known dibenzofuran derivatives)

| Compound Class | Triplet Energy (T1) | Potential Application |

|---|---|---|

| Biphenyl-dibenzofuran | 2.99 eV | Host for blue TADF emitters openreadings.eu |

| Carbazolyl-dibenzofuran | > 2.79 eV | Host for green PhOLEDs nih.gov |

Organic Field-Effect Transistors (OFETs)

Azulene derivatives have garnered significant attention for their application in OFETs. nih.govresearchgate.net The unique electronic structure of azulene, with its inherent dipole moment and asymmetrically distributed molecular orbitals, offers opportunities for controlling charge transport polarity. researchgate.net Polymers incorporating 2,6-connected azulene units have demonstrated high OFET performance. acs.org The planarity and potential for ordered packing in the solid state are key factors for achieving high charge carrier mobility.

The dibenzofuran component in this compound could further enhance OFET performance. Furan-containing organic semiconductors have shown potential for high carrier mobility. researchgate.net The rigid dibenzofuran unit can contribute to favorable intermolecular π-π stacking, which is essential for efficient charge transport. nbinno.com Depending on the final molecular geometry and solid-state packing, which would be influenced by the benzoyl and dibenzofuran substituents, this compound could exhibit either p-type, n-type, or even ambipolar charge transport characteristics.

Organic Photovoltaic (OPV) Devices and Solar Cells

Both azulene and dibenzofuran derivatives have been explored in the context of organic photovoltaics. Azulene's small HOMO-LUMO gap allows for absorption in the visible region of the spectrum, a desirable property for solar cell materials. nih.govbeilstein-journals.org Its derivatives have been investigated as components in dye-sensitized solar cells and other photovoltaic devices. researchgate.netresearchgate.net

Dibenzofuran-based molecules have been developed as efficient hole transport materials (HTMs) for perovskite solar cells. mdpi.comresearchgate.net The introduction of dibenzofuran units into oligomeric HTMs has been shown to deepen HOMO energy levels, increase thermal stability, and improve hole mobility, leading to high power conversion efficiencies. mdpi.com The combination of azulene's light-absorbing properties with dibenzofuran's hole-transporting capabilities suggests that this compound could function as a donor or an interfacial material in an OPV device.

Table 2: Exemplary Performance Metrics of Dibenzofuran-Based Hole Transport Materials in Perovskite Solar Cells (Illustrative data based on published research)

| HTM Name | Hole Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (PCE) |

|---|---|---|

| mDBF | Not Specified | ~18% mdpi.com |

| bDBF | Not Specified | ~19% mdpi.com |

Photoredox Catalysis and Photoinitiators

While direct evidence for this compound in photoredox catalysis is not available, the constituent moieties suggest potential in this area. The extended π-conjugated system can absorb visible light, a prerequisite for a photoredox catalyst or a photosensitizer in photoinitiating systems. The electrochemical properties of both azulene and dibenzofuran derivatives indicate they can undergo redox processes. mdpi.comekb.eg Azulene derivatives, in particular, exhibit interesting and often reversible redox behavior. acs.org The benzoyl group, being electron-withdrawing, would modulate the redox potentials of the azulene core. This tunable redox behavior is a key feature for designing efficient photoredox catalysts that can participate in electron or energy transfer processes upon photoexcitation.

Molecular Switches and Sensors

The stimuli-responsive nature of the azulene core makes it a highly attractive building block for molecular switches and sensors. researchgate.net

Proton-Responsive Materials

Azulene and its derivatives are well-known for their pronounced proton-responsive (halochromic) behavior. rsc.orgbohrium.com Protonation of the azulene ring, typically at the 1- or 3-positions of the electron-rich five-membered ring, leads to the formation of an azulenium cation. beilstein-journals.orgnih.gov This event causes a dramatic change in the molecule's electronic structure, resulting in significant and often reversible color changes, with absorption bands shifting into the near-infrared region. nih.govrsc.orgccspublishing.org.cn This property makes azulene-containing materials excellent candidates for visual pH sensors and proton-triggered molecular switches. acs.orgrsc.org The presence of the benzoyl group at the 1-position and the dibenzofuran at the 3-position would influence the proton affinity and the resulting spectral changes of the azulene core in this compound.

Ion Sensing Applications

The ability of azulene derivatives to act as ligands for metal ions has been harnessed to develop chemosensors. researchgate.net By incorporating appropriate complexing units, azulene-based molecules can be used in chemically modified electrodes for the electrochemical detection of heavy metal ions. mdpi.comresearchgate.net The interaction with ions alters the electrochemical or optical properties of the azulene system, providing a detectable signal. mdpi.com The dibenzofuran unit, with its oxygen heteroatom, and the benzoyl group's carbonyl oxygen could potentially act as additional binding sites, possibly enhancing the selectivity and sensitivity of this compound towards specific ions.

Nanoscience and Nanographene Analogs

There is currently no available scientific literature detailing the application or theoretical investigation of this compound in the field of nanoscience or as a precursor or component for nanographene analogs. The unique electronic and photophysical properties of the azulene core, combined with the rigid, planar structure of the dibenzofuran moiety, could theoretically lend themselves to the design of novel carbon-rich nanostructures. However, without experimental or computational studies on this specific compound, any potential in this area remains purely speculative.

Supramolecular Chemistry and Molecular Recognition Elements

Similarly, a review of existing research yields no studies on the use of this compound in supramolecular chemistry or as a molecular recognition element. The distinct polarity and dipole moment of the azulene ring system, along with the potential for hydrogen bonding and π-π stacking interactions from the benzoyl and dibenzofuran groups, suggest that this molecule could be a candidate for designing host-guest systems or self-assembling molecular architectures. Nevertheless, no research has been published to validate or explore these potential applications.

Organometallic Chemistry and Coordination Complexes

While both azulene and dibenzofuran derivatives have been independently utilized as ligands in organometallic chemistry, there is no specific information available for coordination complexes involving this compound.

Ligand Design for Metal Complexes

The azulene nucleus is known for its versatile coordination chemistry, capable of binding to metal centers in various hapticities through its five- and seven-membered rings. The dibenzofuran moiety can also be functionalized to act as a ligand. However, the design and synthesis of metal complexes using the complete this compound structure as a ligand have not been reported. The electronic properties of such a ligand would be influenced by the interplay of the electron-withdrawing benzoyl group and the π-systems of azulene and dibenzofuran, but the specifics of its coordination behavior remain unexplored.

Catalytic Applications

Given the absence of any reported organometallic complexes of this compound, there is consequently no information regarding its application in catalysis. The development of catalytic applications is contingent on the successful synthesis and characterization of its metal complexes and an understanding of their electronic and steric properties, none of which are currently available in the scientific literature.

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Routes

While the synthesis of 1-Benzoyl-3-(dibenzofuran-4-yl)azulene has not been explicitly reported, plausible synthetic strategies can be envisioned based on established methodologies for azulene (B44059) and dibenzofuran (B1670420) chemistry. Future research will likely focus on developing efficient, selective, and scalable synthetic routes.

One potential approach involves a convergent synthesis, where pre-functionalized azulene and dibenzofuran fragments are coupled. For instance, a 1-benzoyl-3-haloazulene could be coupled with a 4-dibenzofuranylboronic acid or a related organometallic reagent via a Suzuki or Stille cross-coupling reaction. rsc.orgresearchgate.netrsc.org Conversely, a 4-halodibenzofuran could be coupled with a 1-benzoyl-3-azulene organometallic species. The development of robust and high-yielding coupling protocols will be crucial.

Another promising avenue is the sequential functionalization of the azulene core. This could begin with the Friedel-Crafts acylation of azulene to introduce the benzoyl group at the 1-position, a reaction known to occur with high regioselectivity. mdpi.comchegg.com Subsequent functionalization at the 3-position with the dibenzofuran moiety could be achieved through various C-H activation or cross-coupling strategies. acs.org Research into directing groups that can facilitate selective C-H functionalization at the 3-position of a 1-acylazulene would be highly valuable.

| Synthetic Strategy | Key Intermediates | Potential Advantages | Potential Challenges |

| Convergent Cross-Coupling | 1-Benzoyl-3-haloazulene, 4-Dibenzofuranylboronic acid | High convergency, modularity | Synthesis of functionalized precursors |

| Sequential Functionalization | 1-Benzoylazulene | Utilizes known azulene reactivity | Regioselectivity of the second substitution |

| Cycloaddition-based Synthesis | Functionalized fulvenes and cycloheptatrienes | Direct access to complex azulenes | Precursor availability and reaction conditions |

Advanced Spectroscopic Probes for Real-Time Dynamics

The photophysical properties of azulene derivatives are particularly interesting due to their violation of Kasha's rule, often exhibiting fluorescence from the S2 excited state. rhhz.netrsc.org The introduction of the dibenzofuran and benzoyl substituents is expected to significantly modulate these properties. Advanced spectroscopic techniques will be indispensable for elucidating the real-time dynamics of excited states in this compound.

Time-resolved transient absorption spectroscopy on femtosecond and picosecond timescales will be crucial for tracking the evolution of excited states, including internal conversion, intersystem crossing, and vibrational relaxation. These experiments can provide detailed information about the lifetimes and spectral signatures of the S1, S2, and triplet states.

Two-dimensional electronic spectroscopy (2DES) could offer unprecedented insights into the coupling between different electronic states and the ultrafast energy transfer processes within the molecule. By mapping the flow of energy between the azulene, dibenzofuran, and benzoyl moieties, 2DES can reveal the intricate details of the excited-state landscape.

Single-molecule spectroscopy would be a powerful tool to probe the heterogeneity of the photophysical properties and to eliminate ensemble averaging effects. This could be particularly important for understanding the behavior of this molecule in different local environments, such as in thin films or at interfaces, which is relevant for potential optoelectronic applications. rhhz.netresearchgate.net

Integration of Computational and Experimental Approaches

A synergistic approach that combines experimental investigations with high-level computational modeling will be essential for a comprehensive understanding of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be instrumental in predicting the ground and excited-state properties, including molecular geometries, electronic structures, absorption and emission spectra, and dipole moments. researchgate.netiau.ireujournal.org

Computational studies can guide synthetic efforts by predicting the reactivity of different positions on the azulene and dibenzofuran rings, thereby helping to optimize reaction conditions for higher selectivity. iau.ir Furthermore, calculations can help to interpret complex spectroscopic data by assigning spectral features to specific electronic transitions and vibrational modes.

The integration of molecular dynamics simulations with quantum chemical calculations can provide insights into the conformational flexibility of the molecule and the influence of the solvent environment on its properties. This is particularly relevant for understanding how intermolecular interactions in the solid state might affect its performance in electronic devices. doi.org

| Computational Method | Predicted Properties | Experimental Correlation |

| DFT | Ground-state geometry, electronic structure, vibrational frequencies | X-ray crystallography, NMR, IR/Raman spectroscopy |

| TD-DFT | UV-Vis absorption and emission spectra, excited-state energies | UV-Vis and fluorescence spectroscopy |

| Molecular Dynamics | Conformational dynamics, solvent effects, packing in solid state | Single-molecule spectroscopy, X-ray diffraction |

Exploration of New Application Domains

The unique combination of a polarizable azulene core, a rigid dibenzofuran unit, and an electron-accepting benzoyl group suggests that this compound could find applications in various areas of materials science and organic electronics. researchgate.netresearchgate.netnih.gov

The significant dipole moment inherent to the azulene moiety, further modulated by the substituents, makes this compound a candidate for nonlinear optical (NLO) materials. rsc.org Future research should focus on measuring the second- and third-order NLO properties and exploring the potential for applications in optical switching and frequency conversion.

The extended π-conjugation and the potential for intermolecular π-π stacking make this molecule a promising building block for organic semiconductors. rhhz.netresearchgate.net Investigations into its charge transport properties, both hole and electron mobility, could reveal its potential for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The dibenzofuran unit is known to impart high triplet energy, which could be beneficial for applications in phosphorescent organic light-emitting diodes (PhOLEDs) as a host material. nih.govmdpi.com

Furthermore, the sensitivity of the azulene chromophore to its environment could be exploited for the development of chemical sensors. Changes in the absorption or emission properties upon interaction with specific analytes could form the basis for novel sensing platforms. researchgate.net

Rational Design of Derivatives for Tuned Functionality

The modular nature of this compound allows for the rational design of derivatives with tailored properties. nih.govacs.org By systematically modifying the substituents on the benzoyl and dibenzofuran rings, it should be possible to fine-tune the electronic and optical characteristics of the molecule.

For example, introducing electron-donating or electron-withdrawing groups on the benzoyl ring would alter the intramolecular charge transfer character of the molecule, thereby modifying its absorption and emission wavelengths, as well as its NLO properties. Similarly, functionalization of the dibenzofuran moiety could be used to enhance solubility, control solid-state packing, and improve charge transport properties. nih.gov

The synthesis and characterization of a library of derivatives will be crucial for establishing structure-property relationships. This systematic approach, guided by computational predictions, will enable the optimization of molecular design for specific applications, whether it be for enhanced NLO response, improved charge mobility, or targeted sensing capabilities. acs.org The development of a comprehensive understanding of how structural modifications impact function will be key to unlocking the full potential of this versatile class of azulene-based materials.

Q & A

Q. What novel methodologies enable water-soluble azulene derivatives without compromising optical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.